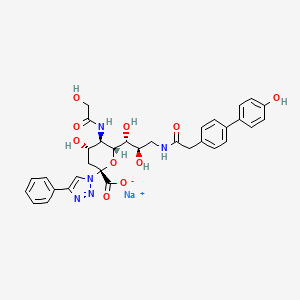

CD22 ligand-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H34N5NaO10 |

|---|---|

Molecular Weight |

683.6 g/mol |

IUPAC Name |

sodium (2R,4S,5R,6R)-6-[(1R,2R)-1,2-dihydroxy-3-[[2-[4-(4-hydroxyphenyl)phenyl]acetyl]amino]propyl]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-phenyltriazol-1-yl)oxane-2-carboxylate |

InChI |

InChI=1S/C33H35N5O10.Na/c39-18-28(44)35-29-25(41)15-33(32(46)47,38-17-24(36-37-38)22-4-2-1-3-5-22)48-31(29)30(45)26(42)16-34-27(43)14-19-6-8-20(9-7-19)21-10-12-23(40)13-11-21;/h1-13,17,25-26,29-31,39-42,45H,14-16,18H2,(H,34,43)(H,35,44)(H,46,47);/q;+1/p-1/t25-,26+,29+,30+,31+,33+;/m0./s1 |

InChI Key |

XHHNDAZPTUFPPE-UIMVIWKFSA-M |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)[C@@H]([C@@H](CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

Canonical SMILES |

C1C(C(C(OC1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)C(C(CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking B-Cell Modulation: A Technical Guide to High-Affinity CD22 Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structures, binding affinities, and functional implications of high-affinity ligands for CD22, a crucial B-cell surface receptor. This document details the core chemical scaffolds, structure-activity relationships (SAR), and the experimental methodologies used to characterize these potent molecules. Furthermore, it elucidates the key signaling pathways modulated by CD22 engagement, offering a valuable resource for the development of novel therapeutics targeting B-cell mediated diseases.

Introduction: The Therapeutic Potential of Targeting CD22

CD22, also known as Siglec-2, is a B-lymphocyte-restricted transmembrane glycoprotein (B1211001) that plays a critical role in regulating B-cell activation, proliferation, and survival.[1][2] As an inhibitory co-receptor of the B-cell receptor (BCR), CD22 sets a threshold for B-cell activation, thereby preventing aberrant immune responses and autoimmunity.[3][4] Its restricted expression on B-cells and its role in B-cell homeostasis make it an attractive target for therapeutic intervention in B-cell malignancies and autoimmune diseases.[5]

High-affinity ligands that can selectively bind to CD22 offer a promising avenue for modulating B-cell activity. These ligands can be employed to deliver cytotoxic agents to cancerous B-cells, to suppress autoreactive B-cells in autoimmune conditions, or to enhance the efficacy of other immunotherapies. The development of such ligands has been a focal point of research, leading to the discovery of several classes of molecules with nanomolar to picomolar affinities for CD22.

This guide will delve into the chemical intricacies of these high-affinity ligands, with a primary focus on sialic acid-based derivatives, which form the foundation of most potent CD22 binders.

Chemical Structure of High-Affinity CD22 Ligands

The natural ligand for CD22 is α2,6-linked sialic acid, which binds with relatively low affinity. To achieve therapeutic efficacy, synthetic ligands with significantly enhanced affinity and selectivity are required. Research has primarily focused on modifying the sialic acid scaffold at various positions, most notably at the C-9 position, to exploit a hydrophobic binding pocket in the CD22 protein.

Core Scaffold: Sialic Acid Derivatives

The foundational structure for most high-affinity CD22 ligands is N-acetylneuraminic acid (Neu5Ac). Modifications to this core structure have been systematically explored to enhance binding affinity.

Key Modifications and Structure-Activity Relationships (SAR)

The most significant enhancements in CD22 binding affinity have been achieved through the introduction of bulky, hydrophobic substituents at the C-9 position of the sialic acid ring. These modifications create favorable interactions with a hydrophobic pocket in the CD22 ligand-binding domain.

Two of the most successful C-9 modifications are the 9-N-biphenylcarboxamide (BPC) and 9-N-m-phenoxybenzamide (MPB) groups. These substituents have been shown to increase the affinity for CD22 by several orders of magnitude compared to the natural ligand.

Further SAR studies have explored modifications at other positions, such as C-2 and C-5, often in combination with C-9 modifications, to further refine binding affinity and selectivity. Dimeric and multivalent presentations of these high-affinity monomers on various scaffolds, including natural N-glycans, have also been shown to dramatically increase avidity, leading to picomolar binding.

Quantitative Data on High-Affinity CD22 Ligands

The following tables summarize the binding affinities of representative high-affinity CD22 ligands. The data is presented to facilitate comparison between different chemical modifications.

| Ligand ID | Core Scaffold | C-9 Modification | Linker/Scaffold | Binding Affinity (IC₅₀/K_d) | Reference |

| 1 | Neu5Ac | 9-N-biphenylcarboxamide (BPC) | Monovalent | ~330 nM | |

| 2 | Neu5Ac | 9-N-m-phenoxybenzamide (MPB) | Monovalent | Micromolar range | |

| 3 | Neu5Ac | 9-(4'-hydroxy-4-biphenyl)methylamino | Monovalent | 0.23 µM (hCD22) | |

| 4 | Neu5Ac | 9-(2'-hydroxy-4-biphenyl)methylamino | Monovalent | 0.24 µM (hCD22) | |

| 5 | Neu5Ac | 9-N-biphenylcarboxamide (BPC) | Divalent (N-glycan) | ~1.8 nM | |

| 6 | GSC-718 | C2/C9 modified Neu5Ac | Monovalent | ~100 nM | |

| 7 | GSC-839 | C2/C9 modified Neu5Ac (fluorinated) | Monovalent | ~100 nM |

Table 1: Binding Affinities of Selected High-Affinity CD22 Ligands.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the characterization of high-affinity CD22 ligands.

Synthesis of a High-Affinity CD22 Ligand: 9-N-biphenylcarboxamide-Neu5Ac (BPC-Neu5Ac)

The synthesis of 9-BPC-Neu5Ac generally involves the enzymatic or chemical synthesis of 9-amino-Neu5Ac followed by acylation with an activated biphenylcarbonyl group.

General Synthetic Scheme:

Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test ligand by measuring its ability to compete with a known, often fluorescently labeled, ligand for binding to CD22.

Methodology Outline:

-

Preparation of Reagents:

-

Recombinant CD22 protein (e.g., Fc-fusion protein).

-

A labeled probe with known affinity for CD22.

-

Serial dilutions of the unlabeled test ligand.

-

-

Assay Procedure:

-

Immobilize recombinant CD22 onto a microplate.

-

Add a fixed concentration of the labeled probe and varying concentrations of the test ligand to the wells.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Wash to remove unbound ligands.

-

Measure the signal from the bound labeled probe.

-

-

Data Analysis:

-

Plot the signal intensity against the concentration of the test ligand.

-

Determine the IC₅₀ value, which is the concentration of the test ligand that inhibits 50% of the labeled probe binding.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Methodology Outline:

-

Sample Preparation:

-

Prepare a solution of recombinant CD22 in a suitable buffer.

-

Prepare a solution of the high-affinity ligand in the same buffer.

-

-

ITC Experiment:

-

Load the CD22 solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat evolved or absorbed.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters (K_d, n, ΔH).

-

For very high-affinity ligands, a displacement titration method may be necessary, where the high-affinity ligand displaces a weaker, known ligand.

References

- 1. Quantitation and Identification of Therapeutic Anti-CD22 Monoclonal Antibodies in a Cell-Based ELISA Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD22 - Wikipedia [en.wikipedia.org]

- 3. CD22 is a negative regulator of B-cell receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Insights into the Engagement of High-Affinity Sialylated Ligands to Human CD22 - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Synthetic CD22 Sialosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of synthetic CD22 sialosides, a promising class of molecules for modulating B-cell activity. This document provides a comprehensive overview of their binding kinetics, internalization processes, and the downstream signaling pathways they influence. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to CD22 and its Role in B-Cell Signaling

CD22, also known as Siglec-2, is a B-lymphocyte-restricted transmembrane glycoprotein (B1211001) that functions as a crucial inhibitory co-receptor of the B-cell receptor (BCR).[1][2] By modulating signaling thresholds, CD22 plays a pivotal role in preventing B-cell hyperactivation and maintaining self-tolerance. The extracellular domain of CD22 contains a sialic acid-binding site, which recognizes α2,6-linked sialic acids present on glycoproteins on the same cell (cis ligands) or adjacent cells (trans ligands).[2][3] This interaction is fundamental to its inhibitory function.

Upon BCR engagement by an antigen, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of CD22 become phosphorylated.[2] This phosphorylation event leads to the recruitment of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP-1), a key negative regulator of cellular signaling. SHP-1, in turn, dephosphorylates key signaling molecules in the BCR cascade, thereby dampening the activating signal.

Synthetic CD22 Sialosides: High-Affinity Ligands for B-Cell Modulation

Synthetic sialosides are engineered molecules that mimic the natural ligands of CD22 but often exhibit significantly higher binding affinities. These high-affinity ligands can effectively compete with endogenous cis ligands, allowing for the specific targeting and modulation of CD22 function. The mechanism of action of synthetic CD22 sialosides is multifaceted and can be broadly categorized into ligand-dependent and ligand-independent pathways.

Ligand-Dependent Mechanism: In the context of BCR signaling, synthetic sialosides can reverse the endogenous ligand-mediated regulation of CD22, leading to a downregulation of B-cell proliferation.

Ligand-Independent Mechanism: Conversely, in response to Toll-like receptor (TLR) or CD40 ligation, these synthetic ligands can directly suppress the inhibitory function of CD22. This leads to an augmentation of B-cell activation, a process that does not require the presence of α2,6 sialic acids.

This dual functionality makes synthetic CD22 sialosides attractive candidates for various therapeutic applications, including the development of immunomodulatory drugs and targeted therapies for B-cell malignancies.

Quantitative Analysis of Synthetic Sialoside Binding to CD22

The affinity of synthetic sialosides for CD22 is a critical determinant of their biological activity. Various techniques, most notably surface plasmon resonance (SPR) and competitive binding assays, are employed to quantify these interactions. The data below summarizes the binding affinities of several key synthetic CD22 sialosides.

| Compound | Target | Method | Affinity (IC50) | Affinity (Kd) | Reference |

| GSC718 | Human & Mouse CD22 | Competition ELISA | ~100 nM | - | |

| GSC839 | Human & Mouse CD22 | Competition ELISA | ~100 nM | - | |

| BPC-Neu5Ac | Human CD22 | Fc-Chimaera Inhibition Assay | 4 µM | 2.0 ± 0.1 μM | |

| BPAc-Neu5Ac | Human CD22 | Fc-Chimaera Inhibition Assay | 35 µM | - | |

| Natural Ligand (α2,6-sialyllactose) | Human CD22 | - | - | 281 ± 10 μM |

Signaling Pathways and Experimental Workflows

The engagement of CD22 by synthetic sialosides triggers a cascade of intracellular events that ultimately modulate B-cell responses. The following diagrams, generated using the DOT language, illustrate these signaling pathways and the experimental workflows used to investigate them.

CD22 Signaling Pathway upon Synthetic Sialoside Engagement

References

The Structural Basis of CD22 and Synthetic Ligand Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD22 (Siglec-2) is a crucial B-cell restricted transmembrane protein that plays a significant role in regulating B-cell activation and survival. Its function as an inhibitory co-receptor of the B-cell receptor (BCR) has made it a prime therapeutic target for autoimmune diseases and B-cell malignancies. The interaction of CD22 with its natural sialic acid-containing ligands is of low affinity, which has spurred the development of high-affinity synthetic ligands to modulate its activity. This technical guide provides an in-depth overview of the structural basis of CD22 interaction with these synthetic ligands, presenting key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways.

Introduction to CD22

CD22, a member of the Sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a key regulator of B-cell signaling.[1] It functions by binding to α2,6-linked sialic acid residues present on glycoproteins, an interaction that modulates B-cell activation thresholds.[2] The cytoplasmic tail of CD22 contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) which, upon phosphorylation, recruit the tyrosine phosphatase SHP-1.[2][3] This recruitment leads to the dephosphorylation of key signaling molecules, thereby attenuating BCR signaling.[2] Given its restricted expression on B-cells and its role in immune regulation, CD22 has emerged as a significant target for therapeutic intervention.

Structural Insights into CD22-Ligand Interactions

The interaction between CD22 and its ligands is mediated by the N-terminal V-set immunoglobulin-like domain. X-ray crystallography studies have provided detailed atomic-level views of how synthetic sialoside ligands bind to CD22. These studies have been instrumental in the structure-based design of high-affinity ligands.

A key feature of the CD22 binding site is a hydrophobic pocket that can accommodate modifications to the sialic acid scaffold, leading to enhanced binding affinity. For instance, the addition of a biphenylcarbonyl group at the C9-position of sialic acid creates favorable interactions within this pocket, significantly increasing affinity.

Quantitative Analysis of CD22-Ligand Binding

The development of synthetic ligands with improved affinity for CD22 is a major focus of research. The binding affinities of these ligands are typically quantified by determining their dissociation constant (Kd) or their half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity.

| Ligand | Modification | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |

| Natural Ligand (Neu5Acα2-6Gal) | - | ~281 µM | - | |

| 9-N-biphenylcarboxamide-Neu5Ac (BPC-Neu5Ac) | Biphenylcarboxamide at C9 | - | 0.23 µM (for hCD22) | |

| 9-(2'-hydroxy-4-biphenyl)methylamino-Neu5Ac | 2'-hydroxy-4-biphenyl)methylamino at C9 | - | 0.24 µM (for hCD22) | |

| GSC718 | C2/C9-modified sialoside | - | ~100 nM | |

| GSC839 | Fluorine-substituted GSC718 | - | ~100 nM | |

| Short-linker anti-CD22 scFv | - | 5.1 nM | - | |

| Long-linker anti-CD22 scFv | - | 42.1 nM | - |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

-

Sensor Chip Preparation:

-

A CM5 sensor chip is typically used for amine coupling.

-

Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

-

Ligand Immobilization:

-

Immobilize recombinant human or murine CD22-Fc chimera protein onto the activated sensor chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5). The target immobilization level should be optimized to avoid mass transport limitations.

-

Block remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

-

-

Interaction Analysis:

-

Inject a series of concentrations of the synthetic ligand in a running buffer (e.g., HBS-EP+) over the sensor surface.

-

Monitor the association and dissociation phases.

-

-

Regeneration:

-

Regenerate the sensor surface between ligand injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

Dialyze the purified CD22 protein and the synthetic ligand into the same buffer (e.g., PBS or HEPES buffer) to minimize heats of dilution.

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

ITC Experiment:

-

Load the CD22 protein into the sample cell of the calorimeter.

-

Load the synthetic ligand into the injection syringe at a concentration 10-15 times that of the protein.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat signals from each injection and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Cell-based Calcium Flux Assay

CD22 engagement by ligands modulates BCR-induced calcium signaling. This can be assessed using a flow cytometry-based calcium flux assay.

Protocol:

-

Cell Preparation:

-

Use a B-cell line (e.g., Ramos) or primary B-cells.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) in a suitable buffer.

-

-

Stimulation and Data Acquisition:

-

Establish a baseline fluorescence signal for the loaded cells using a flow cytometer.

-

Stimulate the cells with a BCR-crosslinking antibody (e.g., anti-IgM) in the presence or absence of the synthetic CD22 ligand.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Analyze the kinetic data to determine the peak calcium response and the overall calcium mobilization. Compare the responses in the presence and absence of the CD22 ligand to assess its modulatory effect.

-

X-ray Crystallography for Structural Determination

Co-crystallization of CD22 with a synthetic ligand allows for the determination of the three-dimensional structure of the complex at atomic resolution.

Protocol:

-

Complex Formation:

-

Incubate purified CD22 protein with a molar excess of the synthetic ligand to ensure complex formation.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and additives.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement, using a known CD22 structure as a search model.

-

Refine the model and build the ligand into the electron density map.

-

CD22 Signaling Pathways

Binding of synthetic ligands to CD22 can modulate its inhibitory function, thereby impacting downstream signaling pathways. The core of CD22 signaling involves the recruitment of the tyrosine phosphatase SHP-1 to its phosphorylated ITIMs.

Caption: CD22 Signaling Pathway.

Upon BCR engagement by an antigen, the Src-family kinase Lyn is activated and phosphorylates the ITIMs in the cytoplasmic tail of CD22. This creates docking sites for the SHP-1 phosphatase. Recruited SHP-1 then dephosphorylates and inactivates key components of the BCR signaling cascade, leading to an overall inhibition of B-cell activation, including a reduction in calcium mobilization. High-affinity synthetic ligands can modulate this process by influencing the conformation and clustering of CD22 on the cell surface.

Conclusion

The structural and functional characterization of the CD22-ligand interaction is paramount for the rational design of novel therapeutics for B-cell mediated disorders. The development of high-affinity synthetic sialosides has provided powerful tools to probe CD22 function and has opened new avenues for targeted therapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration of this important immunoregulatory receptor. The continued investigation into the intricate details of CD22 biology will undoubtedly lead to the development of more effective and specific treatments for a range of diseases.

References

An In-depth Technical Guide to Natural and Synthetic Ligands for the CD22 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CD22 receptor, a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family, is a critical regulator of B-cell activation and survival. Its restricted expression on B lymphocytes makes it an attractive target for therapeutic intervention in autoimmune diseases and B-cell malignancies. This guide provides a comprehensive overview of the natural and synthetic ligands for the CD22 receptor, detailing their binding characteristics, the signaling pathways they modulate, and the experimental methodologies used for their characterization. A comparative analysis of these ligands is presented to inform rational drug design and development strategies targeting CD22.

Introduction to the CD22 Receptor

CD22 (Siglec-2) is a type I transmembrane glycoprotein (B1211001) predominantly expressed on the surface of mature B cells.[1] It functions as an inhibitory co-receptor of the B-cell receptor (BCR), playing a crucial role in setting the threshold for B-cell activation and preventing autoimmunity. The extracellular region of CD22 contains seven immunoglobulin (Ig)-like domains, with the N-terminal V-set domain being responsible for ligand binding. The intracellular domain possesses immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon phosphorylation, recruit the tyrosine phosphatase SHP-1 to mediate its inhibitory effects.

Natural Ligands of CD22

The endogenous ligands for CD22 are glycans terminating in α2,6-linked sialic acid (Neu5Acα2-6Gal).[2][3] These sialylated glycans are present on various glycoproteins and glycolipids on the surface of B cells themselves (cis-ligands) and on adjacent cells (trans-ligands).

-

Cis-ligands: The high concentration of α2,6-sialylated glycans on the B-cell surface leads to constitutive engagement of CD22 in cis. This "masking" of the receptor by endogenous ligands is thought to modulate its inhibitory function.

-

Trans-ligands: CD22 can also bind to α2,6-sialylated glycans on other cells, such as T cells and endothelial cells, mediating cell-cell interactions.

The natural interaction between CD22 and its sialic acid ligands is characterized by relatively low affinity, with dissociation constants (Kd) in the micromolar range. For instance, the binding affinity of CD22 to its native ligand on CD45 has been measured to be approximately 130 µM.[4]

Synthetic Ligands for CD22

The therapeutic potential of targeting CD22 has driven the development of synthetic ligands with significantly higher affinity and specificity compared to their natural counterparts. These synthetic ligands are typically derivatives of sialic acid, with chemical modifications designed to enhance their interaction with the CD22 binding pocket.

Design and Structure of High-Affinity Synthetic Ligands

Structure-guided design has led to the synthesis of numerous sialosides with modifications at various positions of the sialic acid scaffold. A key breakthrough was the discovery that introducing a biphenylcarboxamido group at the C-9 position of N-acetylneuraminic acid (Neu5Ac) dramatically increases binding affinity.[5] Further modifications at other positions have yielded ligands with nanomolar to picomolar affinities.

Quantitative Comparison of Ligand Binding Affinities

The following tables summarize the binding affinities (Kd and IC50 values) of representative natural and synthetic ligands for the CD22 receptor.

Table 1: Binding Affinities of Natural CD22 Ligands

| Ligand | Binding Assay | Affinity (Kd/IC50) | Reference |

| Neu5Acα(2-6)Galβ(1-4)Glc | Equilibrium Dialysis | 32 µM (Kd) | |

| Native CD45 | Surface Plasmon Resonance | ~130 µM (Kd) | |

| Neu5Acα(2-6)Gal | Isothermal Titration Calorimetry | 281 ± 10 µM (Kd) |

Table 2: Binding Affinities of Synthetic CD22 Ligands

| Ligand | Binding Assay | Affinity (Kd/IC50) | Reference |

| Sialyl-TnThr analogue 1 | Fluorescence Titration | 2.0 ± 0.1 μM (Kd) | |

| 9-N-biphenylcarboxamide Neu5Ac (BPC-Neu5Ac) | Competitive Bead Binding Assay | 4 µM (IC50) | |

| GSC718 | Competitive Binding Assay | ~100 nM (IC50) | |

| GSC839 | Competitive Binding Assay | ~100 nM (IC50) | |

| C2/C4/C9-modified sialoside | Not Specified | 2 nM | |

| GSC-932 | Not Specified | 50-fold improvement over parent compound | |

| 9-BPC-Neu5Acα2Me | Competitive Inhibition Assay | 1.4 mM (IC50 for parent), 224-fold increase with modification |

CD22 Signaling Pathways

Engagement of CD22 by its ligands triggers a signaling cascade that ultimately dampens B-cell activation. The binding of a ligand to the extracellular domain of CD22 is believed to induce a conformational change that facilitates the phosphorylation of the ITIMs in its cytoplasmic tail by the Src family kinase Lyn.

Caption: CD22 inhibitory signaling pathway.

Phosphorylated ITIMs serve as docking sites for the SH2 domains of SHP-1. Activated SHP-1 then dephosphorylates key downstream signaling molecules in the BCR pathway, such as PLCγ2, thereby attenuating calcium mobilization and subsequent B-cell activation.

Experimental Protocols

Competitive Binding Assay

This assay is used to determine the relative binding affinity of an unlabeled ligand by measuring its ability to compete with a labeled ligand for binding to the CD22 receptor.

Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with a known CD22 ligand (e.g., α1-acid glycoprotein or a biotinylated synthetic ligand).

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Competition: Add a constant concentration of a labeled CD22-Fc fusion protein and varying concentrations of the unlabeled test ligand to the wells.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Washing: Wash the plate to remove unbound proteins and ligands.

-

Detection: Detect the amount of bound labeled CD22-Fc using an appropriate detection method (e.g., an enzyme-linked secondary antibody for ELISA or a fluorescent label).

-

Data Analysis: Plot the signal against the concentration of the unlabeled test ligand and determine the IC50 value, which is the concentration of the test ligand that inhibits 50% of the labeled ligand binding.

Caption: Workflow for a competitive binding assay.

Flow Cytometry for Ligand Binding Analysis

Flow cytometry can be used to assess the binding of fluorescently labeled ligands to CD22-expressing cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of CD22-positive cells (e.g., primary B cells or a B-cell line like Raji).

-

Blocking: Block Fc receptors to prevent non-specific antibody binding.

-

Staining: Incubate the cells with a fluorescently labeled synthetic ligand or an anti-CD22 antibody. For competitive binding, pre-incubate cells with unlabeled competitor ligands before adding the labeled ligand.

-

Washing: Wash the cells to remove unbound ligand/antibody.

-

Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) to determine the extent of ligand binding.

Proximity Ligation Assay (PLA) for In Situ Interaction Analysis

PLA is a powerful technique to visualize and quantify protein-protein interactions, such as the association between CD22 and the BCR, within intact cells.

Methodology:

-

Cell Preparation and Fixation: Adhere cells to a slide and fix them with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilization: Permeabilize the cells to allow antibody access to intracellular epitopes if necessary.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the two proteins of interest (e.g., anti-CD22 and anti-IgM). These antibodies are from different species.

-

PLA Probe Incubation: Add secondary antibodies (PLA probes) that are conjugated with unique oligonucleotides and recognize the primary antibodies.

-

Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.

-

Amplification: Amplify the circular DNA template via rolling circle amplification using a DNA polymerase.

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, resulting in a fluorescent spot.

-

Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope and quantify the number of spots per cell to measure the extent of protein-protein interaction.

Conclusion and Future Directions

The development of high-affinity synthetic ligands for the CD22 receptor has opened new avenues for therapeutic intervention in B-cell-mediated diseases. These synthetic molecules not only serve as potent tools for studying CD22 biology but also hold promise as targeted drug delivery agents. By conjugating cytotoxic drugs or immunomodulators to these high-affinity ligands, it is possible to selectively deliver therapeutic payloads to B cells, minimizing off-target effects. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these synthetic ligands to enhance their clinical utility. Furthermore, the exploration of bivalent or multivalent ligand constructs may lead to even more potent and specific targeting of the CD22 receptor. The in-depth understanding of the interplay between natural and synthetic ligands and the CD22 receptor will continue to fuel the development of innovative therapies for a range of immunological disorders.

References

- 1. Frontiers | CD22-Binding Synthetic Sialosides Regulate B Lymphocyte Proliferation Through CD22 Ligand-Dependent and Independent Pathways, and Enhance Antibody Production in Mice [frontiersin.org]

- 2. Molecular Insights into the Engagement of High-Affinity Sialylated Ligands to Human CD22 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ligand-binding Domain of CD22 Is Needed for Inhibition of the B Cell Receptor Signal, as Demonstrated by a Novel Human CD22-specific Inhibitor Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of CD22 binding to native CD45 and synthetic oligosaccharide. | Sigma-Aldrich [merckmillipore.com]

- 5. Structural characterisation of high affinity Siglec-2 (CD22) ligands in complex with whole Burkitt’s lymphoma (BL) Daudi cells by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Sialic Acid in CD22 Ligand Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CD22 (Siglec-2) is a crucial inhibitory co-receptor on the surface of B lymphocytes, playing a pivotal role in regulating B cell activation, maintaining self-tolerance, and preventing autoimmunity.[1][2] Its function is intricately linked to its ability to recognize and bind specific sialic acid-containing glycans. This technical guide provides an in-depth exploration of the molecular interactions governing CD22 ligand recognition, the downstream signaling consequences, and the experimental methodologies used to elucidate these processes. A comprehensive understanding of the CD22-sialic acid axis is paramount for the development of novel therapeutics targeting B cell-mediated diseases, including autoimmune disorders and B cell malignancies.

The Molecular Basis of CD22-Sialic Acid Recognition

CD22, a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family, is a type I transmembrane glycoprotein (B1211001) characterized by an extracellular region containing seven immunoglobulin (Ig)-like domains.[3] The ligand-binding function is localized to the N-terminal V-set Ig domain.[4]

Specificity for α2,6-Linked Sialic Acids

CD22 exhibits a strong preference for sialic acids in an α2,6-linkage to a subterminal galactose residue, typically found on N-linked glycans of glycoproteins.[5] This specificity is dictated by the three-dimensional structure of the binding pocket. X-ray crystallography studies have revealed that key amino acid residues within the V-set domain form hydrogen bonds and hydrophobic interactions with the sialic acid moiety. Notably, structural constraints within the binding site create a steric hindrance that prevents the binding of sialic acids in an α2,3-linkage.

cis and trans Ligand Interactions

CD22 can engage with sialic acid ligands in two distinct modes:

-

cis Interaction: CD22 binds to α2,6-sialylated glycans present on the same B cell surface. This interaction is thought to "mask" the lectin activity of CD22 and is crucial for establishing the basal level of B cell inhibition. On resting B cells, CD22 is predominantly engaged in cis interactions, forming homomultimers and associating with other sialylated proteins like CD45 and IgM.

-

trans Interaction: CD22 can also bind to α2,6-sialylated ligands on adjacent cells, such as other B cells, T cells, or endothelial cells. These trans interactions are important for cell-cell adhesion and can modulate the inhibitory signal of CD22. For instance, the engagement of CD22 by trans ligands can recruit CD22 to the immunological synapse, thereby enhancing the inhibition of B cell receptor (BCR) signaling.

Quantitative Analysis of CD22-Ligand Binding

The affinity of CD22 for its natural sialic acid ligands is relatively low, with dissociation constants (KD) in the micromolar range. However, the high density of these ligands on the cell surface leads to high-avidity interactions. Significant efforts have been made to develop synthetic sialosides with enhanced affinity for CD22, which serve as valuable research tools and potential therapeutics.

Binding Affinity of Natural and Synthetic Ligands

The binding affinities of various natural and synthetic ligands to CD22 have been determined using techniques such as Surface Plasmon Resonance (SPR) and competitive binding assays. The following tables summarize key quantitative data from the literature.

| Ligand | Method | Affinity (KD) | Reference |

| Neu5Acα(2-6)Gal | Fluorescence Titration | 281 ± 10 µM | |

| Synthetic Analogue 1 | Fluorescence Titration | 2.0 ± 0.1 µM | |

| Sialic Acid | Surface Plasmon Resonance | 27.26 µM | |

| BPC-Neu5Ac derivative | Surface Plasmon Resonance | 13.5 ± 2.6 µM |

Table 1: Dissociation Constants (KD) for CD22 Ligands

| Compound | Method | IC50 | Reference |

| GSC718 | Competition ELISA | ~100 nM | |

| GSC839 | Competition ELISA | ~100 nM | |

| High-affinity sialoside | Not Specified | 2 nM | |

| Triantennary BPANeu5Gc ligand 4d | Cell-based competitive binding assay | 2.9 nM |

Table 2: IC50 Values of Synthetic Sialosides for CD22

CD22 Signaling and the Role of Sialic Acid Recognition

CD22 functions as a negative regulator of B cell receptor (BCR) signaling. Upon BCR engagement by an antigen, CD22 is recruited to the BCR complex where its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated by the Src family kinase Lyn.

Phosphorylated ITIMs serve as docking sites for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-1 (SHP-1). Recruited SHP-1 is then activated and dephosphorylates key downstream signaling molecules in the BCR pathway, thereby dampening the activating signal. Substrates of SHP-1 in this context include spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2). The dephosphorylation of these molecules leads to a reduction in intracellular calcium mobilization, a critical event in B cell activation.

The ligand-binding activity of CD22 is essential for its inhibitory function. Disruption of the sialic acid-binding site leads to a loss of this negative regulation. It is hypothesized that the binding of sialic acid ligands, particularly in a cis configuration, maintains CD22 in a state that is primed for recruitment to the BCR upon activation.

Caption: CD22 signaling pathway upon BCR engagement.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between CD22 and its sialic acid ligands. Below are detailed methodologies for two key assays.

Glycan Array Analysis

Glycan arrays are a high-throughput method for profiling the binding specificity of glycan-binding proteins.

Protocol:

-

Array Fabrication:

-

Amine-functionalized glycans are dissolved in a printing buffer (e.g., 300 mM phosphate (B84403) buffer, pH 8.5, containing 0.005% Tween-20) to a final concentration of 100 µM.

-

Using a robotic microarrayer, nanoliter volumes of the glycan solutions are printed onto N-hydroxysuccinimide (NHS)-activated glass slides.

-

The slides are incubated in a humidified chamber (e.g., 80% humidity for 30 minutes) to facilitate the covalent coupling of the glycans to the slide surface, followed by desiccation overnight.

-

Remaining active NHS groups on the slide are blocked by incubating with a solution of 50 mM ethanolamine (B43304) in 50 mM borate (B1201080) buffer (pH 9.2) for 1 hour.

-

The slides are then washed, dried, and stored in a desiccator until use.

-

-

Binding Assay:

-

The glycan array slide is placed in a multi-well chamber.

-

The array surface is blocked with a suitable blocking buffer (e.g., Glycan Array Blocking Buffer) for 1 hour at room temperature with gentle agitation.

-

The blocking buffer is removed, and the glycan-binding protein of interest (e.g., recombinant CD22-Fc chimera) diluted in an assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) is added to each well. Recommended protein concentrations range from 0.1 to 50 µg/mL.

-

The array is incubated for 1 hour at room temperature with gentle agitation.

-

The wells are washed multiple times with assay buffer to remove unbound protein.

-

A fluorescently labeled secondary antibody that recognizes the glycan-binding protein (e.g., fluorescently labeled anti-Fc antibody) is added to each well and incubated for 1 hour in the dark.

-

The wells are washed again to remove the unbound secondary antibody.

-

The slide is dried by centrifugation.

-

-

Data Acquisition and Analysis:

-

The slide is scanned using a microarray fluorescence scanner.

-

The fluorescence intensity of each spot is quantified using appropriate software.

-

The binding signal for each glycan is determined by averaging the intensity of the replicate spots and subtracting the background.

-

Caption: Experimental workflow for glycan array analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Protocol:

-

Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Recombinant CD22 protein (the ligand) is diluted in an immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5-5.0) to a concentration of 5-50 µg/mL.

-

The CD22 solution is injected over the activated sensor surface to allow for covalent immobilization via amine coupling. The desired immobilization level is typically between 3000-5000 Resonance Units (RU) for initial binding tests and lower (to achieve an Rmax of 100-150 RU) for kinetic analysis.

-

Remaining active groups on the sensor surface are deactivated with an injection of ethanolamine-HCl.

-

A reference flow cell is prepared in the same way but without the injection of the ligand to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Analyte Interaction Analysis:

-

A running buffer (e.g., PBS with 0.005% P20 surfactant, pH 7.4) is continuously flowed over the sensor surface.

-

The sialic acid-containing analyte is prepared in a series of concentrations in the running buffer.

-

Each concentration of the analyte is injected over the ligand and reference flow cells for a specific association time, followed by an injection of running buffer for a dissociation time.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time and recorded as a sensorgram.

-

-

Data Analysis:

-

The sensorgram from the reference flow cell is subtracted from the sensorgram of the ligand flow cell to correct for non-specific binding and bulk effects.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Caption: General experimental workflow for SPR analysis.

Conclusion and Future Directions

The recognition of α2,6-linked sialic acids by CD22 is a fundamental process that governs B cell function and homeostasis. This interaction provides a critical inhibitory signal that prevents aberrant B cell activation and the development of autoimmunity. The development of high-affinity synthetic sialosides has not only advanced our understanding of this intricate recognition process but has also opened new avenues for therapeutic intervention. Future research will likely focus on further dissecting the in vivo relevance of specific cis and trans ligands, elucidating the dynamic regulation of CD22 clustering and its impact on signaling, and advancing the clinical development of CD22-targeting therapies for a range of B cell-related pathologies.

References

- 1. CD22 ligation inhibits downstream B cell receptor signaling and Ca(2+) flux upon activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Frontiers | CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity [frontiersin.org]

- 4. Identification of the ligand-binding domains of CD22, a member of the immunoglobulin superfamily that uniquely binds a sialic acid-dependent ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developmental Acquisition of the Lyn–CD22–SHP-1 Inhibitory Pathway Promotes B Cell Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CD22 Ligand Engagement on B-Cell Activation Thresholds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CD22 (Siglec-2) is a critical inhibitory co-receptor expressed on the surface of B lymphocytes that plays a pivotal role in regulating immune responses by setting the threshold for B-cell activation. Its function is intricately modulated by its interaction with specific glycan ligands, primarily α2,6-linked sialic acids. This technical guide provides a comprehensive overview of the CD22 signaling pathway, the influence of ligand binding on its inhibitory function, and the resultant impact on B-cell activation. We present quantitative data from key studies, detail essential experimental protocols for investigating these processes, and provide visual diagrams of the core signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in immunology and drug development.

The CD22 Signaling Pathway: A Negative Regulator of BCR Signaling

CD22 is a member of the Sialic acid-binding immunoglobulin-like lectin (Siglec) family and functions as a crucial negative regulator of B-cell receptor (BCR) signaling.[1][2] Its ability to modulate B-cell signaling is dependent on its proximity to the BCR and its engagement with ligands.[1][3] The cytoplasmic tail of CD22 contains multiple immunoreceptor tyrosine-based inhibition motifs (ITIMs).[4]

Upon BCR cross-linking by an antigen, the Src family kinase Lyn is activated and phosphorylates the tyrosine residues within these ITIMs. These phosphorylated ITIMs serve as docking sites for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase (SHP-1). Once recruited, SHP-1 becomes activated and dephosphorylates key downstream signaling molecules, such as CD19, BLNK (B-cell linker protein), and PLCγ2, thereby dampening the activation signal. A primary consequence of this pathway is the potent inhibition of intracellular calcium ([Ca²⁺]i) mobilization, a critical second messenger for B-cell activation. By limiting the intensity and duration of BCR-generated signals, CD22 effectively raises the activation threshold, preventing B-cell over-stimulation in response to self-antigens or low-affinity foreign antigens.

The Role of Ligand Binding in Modulating CD22 Function

CD22 specifically binds to α2,6-linked sialic acid-containing glycans. These ligands can be expressed on the same B-cell surface (cis ligands) or on adjacent cells and soluble glycoproteins (trans ligands).

On resting B cells, CD22 is predominantly bound by cis ligands, a phenomenon that "masks" the receptor from interacting with trans ligands. The primary cis ligands for CD22 are glycans on neighboring CD22 molecules, leading to the formation of homomultimers. This cis-interaction is not passive; it is crucial for the inhibitory function of CD22. Studies using synthetic sialoside inhibitors that block the lectin domain of CD22 have shown that interfering with ligand binding leads to an increased Ca²⁺ response upon BCR stimulation, similar to that seen in CD22-deficient B cells. This demonstrates that the ligand-binding domain has a direct, positive influence on the inhibitory activity of the intracellular domain, likely by maintaining a conformation that is favorable for phosphorylation and SHP-1 recruitment.

Therefore, the availability of α2,6-sialic acid ligands on the B-cell surface is a key regulator of the B-cell activation threshold.

Quantitative Data on CD22's Impact on B-Cell Activation

The inhibitory role of CD22 and the importance of its ligand-binding activity have been quantified through various experimental models. B cells deficient in CD22 (CD22⁻/⁻) exhibit hyper-responsiveness to both BCR and Toll-like receptor (TLR) stimulation.

| Response Metric | Stimulus | Observation in CD22⁻/⁻ B-Cells | Reference(s) |

| Intracellular Ca²⁺ Flux | Anti-IgM F(ab')₂ fragments | Hyper-responsive / elevated Ca²⁺ mobilization. | |

| Cell Proliferation | Anti-IgM | Impaired proliferation in B-1b cells despite higher Ca²⁺ flux. | |

| Cell Proliferation | TLR Ligands (LPS, CpG, poly(I:C)) | Hyperproliferation compared to wild-type B-cells. | |

| Activation Marker Expression | TLR Ligands (LPS, CpG, poly(I:C)) | Augmented expression of CD86 and MHC Class II. |

The development of synthetic ligands has further enabled the quantitative analysis of CD22 binding and function.

| Ligand Type | Modification | Effect on Binding Potency | Reference(s) |

| Synthetic Sialoside | Neu5Acα2Me base | Low potency (IC₅₀ of 1.4 mM). | |

| Synthetic Sialoside | Addition of a biphenylcarboxamido (BPC) group at C-9. | 224-fold increase in potency. | |

| Synthetic Sialoside Inhibitor | BPC-Neu5Ac compound | Over 200-fold better inhibition of human CD22-Fc binding than sialic acid. |

Key Experimental Protocols

B-Cell Intracellular Calcium Flux Assay

This assay measures the mobilization of intracellular calcium following BCR stimulation, a key indicator of B-cell activation. The protocol involves loading B cells with a ratiometric fluorescent indicator dye, such as Indo-1, and analyzing the change in fluorescence over time using flow cytometry.

Detailed Methodology:

-

Cell Preparation: Isolate splenocytes from wild-type and CD22⁻/⁻ mice. Resuspend cells at 15 x 10⁶ cells/mL in RPMI medium containing 1% FCS, 10 mM HEPES, and other necessary ions.

-

Dye Loading: Add Indo-1 AM ester to a final concentration of 1 µM. Incubate the cells for 30 minutes at 37°C in the dark.

-

Washing: Add a 5-fold volume of buffer without Indo-1, centrifuge the cells (300 x g for 5 minutes), and resuspend in fresh buffer to remove excess dye.

-

Surface Staining: Stain cells with fluorescently-labeled antibodies against B-cell markers (e.g., anti-B220) to allow for gating on the B-cell population during analysis.

-

Data Acquisition: Warm cells to 37°C. Acquire data on a flow cytometer capable of measuring Indo-1 fluorescence (e.g., violet vs. blue emission ratio).

-

Baseline and Stimulation: Record a stable baseline fluorescence for 10-30 seconds. Add a stimulating agent, such as anti-IgM F(ab')₂ fragments, and continue recording for 3-5 minutes to capture the full calcium response.

-

Analysis: Analyze the data by gating on the B220⁺ B-cell population and plotting the Indo-1 fluorescence ratio over time.

B-Cell Proliferation Assay (CFSE)

This assay quantifies antigen- or mitogen-induced B-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell generations by flow cytometry.

Detailed Methodology:

-

Cell Preparation: Isolate a pure population of B cells from splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

CFSE Labeling: Resuspend B cells in PBS at 10-20 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.

-

Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold culture medium containing 10% FCS. Incubate on ice for 5 minutes.

-

Washing: Wash the cells 2-3 times with complete culture medium to remove any unbound CFSE.

-

Cell Culture: Plate the CFSE-labeled B cells in a 96-well plate. Add stimuli such as anti-IgM, LPS, or CpG oligodeoxynucleotides. Include an unstimulated control.

-

Incubation: Culture the cells for 3-4 days at 37°C, 5% CO₂.

-

Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the live B-cell population and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions.

Co-Immunoprecipitation for SHP-1 Recruitment

This biochemical technique is used to determine if SHP-1 is recruited to CD22 following BCR stimulation.

Detailed Methodology:

-

Cell Stimulation: Stimulate splenic B cells (e.g., 5 x 10⁷ cells) with 10 µg/mL anti-kappa or anti-IgM antibodies for various time points (e.g., 0, 1, 5 minutes) at 37°C.

-

Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Add anti-CD22 antibody to the cleared cell lysates and incubate for several hours to overnight at 4°C with gentle rotation.

-

Capture: Add Protein A/G-agarose beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphotyrosine (to detect phosphorylated CD22) and SHP-1 (to detect recruited phosphatase). An anti-CD22 blot serves as a loading control.

Conclusion and Future Directions

CD22 and its interaction with α2,6-sialic acid ligands are fundamental to the regulation of B-cell activation thresholds. The engagement of CD22 by its cis ligands is essential for its inhibitory function, which is primarily mediated by the recruitment of the phosphatase SHP-1 to the BCR signaling complex, leading to a dampening of the intracellular calcium signal. Disrupting CD22 expression or its ligand-binding capacity lowers the activation threshold, making B cells hyper-responsive to stimulation.

This intricate regulatory mechanism is a promising target for therapeutic intervention. The development of high-affinity synthetic CD22 ligands for use in Siglec-engaging tolerance-inducing antigenic liposomes (STALs) represents a novel strategy to induce antigen-specific B-cell tolerance. A deeper understanding of the dynamic interplay between CD22 and its ligands will continue to fuel the development of new therapies for autoimmune diseases and B-cell malignancies.

References

Methodological & Application

Application Notes and Protocols for In Vitro B-Cell Assays Involving CD22 Ligand-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD22, also known as Siglec-2, is a B-lymphocyte-restricted transmembrane glycoprotein (B1211001) that plays a crucial role in regulating B-cell activation and survival.[1][2][3][4] As a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, CD22 specifically recognizes α2,6-linked sialic acids as its ligands.[5] This interaction can occur in cis, with ligands on the same cell surface, or in trans, with ligands on adjacent cells or soluble glycoproteins.

Upon engagement, CD22 functions primarily as an inhibitory co-receptor of the B-cell receptor (BCR). Its cytoplasmic tail contains immunoreceptor tyrosine-based inhibition motifs (ITIMs) that, when phosphorylated, recruit the tyrosine phosphatase SHP-1. SHP-1 then dephosphorylates key signaling molecules downstream of the BCR, thereby dampening B-cell activation. This modulatory role makes CD22 and its ligands critical targets for immunotherapeutics aimed at treating autoimmune diseases and B-cell malignancies.

These application notes provide detailed protocols for in vitro B-cell assays to study the effects of CD22 ligand-1 engagement on B-cell proliferation, apoptosis, and signaling.

CD22 Signaling Pathway

Engagement of the B-cell receptor (BCR) by an antigen initiates a signaling cascade that leads to B-cell activation. CD22 acts as a negative regulator of this process. Upon BCR cross-linking, the tyrosine kinase Lyn phosphorylates the ITIMs in the cytoplasmic domain of CD22. This creates docking sites for the SH2 domain-containing protein tyrosine phosphatase SHP-1. Recruited SHP-1 becomes activated and dephosphorylates downstream signaling molecules such as Syk, BLNK, and PLCγ2, leading to an attenuation of the BCR signal. This results in a dampened intracellular calcium mobilization and a higher threshold for B-cell activation. The binding of α2,6-sialic acid ligands to the extracellular domain of CD22 is crucial for its inhibitory function, as it is thought to modulate the proximity of CD22 to the BCR.

Experimental Protocols

In Vitro B-Cell Proliferation Assay

This assay measures the effect of this compound on B-cell proliferation following stimulation with anti-IgM or other mitogens.

Materials:

-

Purified mouse splenic B-cells

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (or synthetic sialosides)

-

Goat F(ab')2 anti-mouse IgM (e.g., from Jackson ImmunoResearch)

-

Lipopolysaccharide (LPS)

-

Anti-CD40 antibody

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well flat-bottom culture plates

-

Flow cytometer

Protocol:

-

Isolate splenic B-cells from mice using a standard B-cell isolation kit.

-

Label the B-cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry.

-

Resuspend the CFSE-labeled B-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.

-

Prepare stimulating agents:

-

Anti-IgM: Prepare a 4x working solution (e.g., 4 µg/mL for a final concentration of 1 µg/mL).

-

LPS: Prepare a 4x working solution (e.g., 20 µg/mL for a final concentration of 5 µg/mL).

-

Anti-CD40: Prepare a 4x working solution (e.g., 4 µg/mL for a final concentration of 1 µg/mL).

-

-

Add 50 µL of the desired stimulating agent to the wells. Include unstimulated controls.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, harvest the cells and analyze by flow cytometry. Gate on the live cell population and measure the dilution of CFSE fluorescence to determine the percentage of proliferated cells.

In Vitro B-Cell Apoptosis Assay

This assay determines whether this compound engagement induces or inhibits apoptosis in B-cells.

Materials:

-

Purified B-cells (e.g., human tonsillar B-cells or a B-cell line like Ramos)

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound

-

Cross-linking anti-IgM, anti-CD19, or anti-CD22 antibodies to induce apoptosis

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Culture B-cells (e.g., 1 x 10^6 cells/mL) in complete RPMI 1640 medium.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).

-

In some wells, add an apoptosis-inducing agent such as cross-linked anti-IgM antibody.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer provided in the Annexin V kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Calcium Mobilization Assay

This assay measures the effect of this compound on BCR-induced intracellular calcium flux.

Materials:

-

Purified B-cells or a B-cell line (e.g., Daudi)

-

RPMI 1640 with 1% FCS

-

This compound (or a synthetic inhibitor)

-

Indo-1 AM or Fura-2 AM (calcium indicators)

-

Pluronic F-127

-

Anti-IgM antibody

-

Flow cytometer with UV excitation capabilities or a fluorescence plate reader

Protocol:

-

Load B-cells with a calcium-sensitive dye such as Indo-1 AM (e.g., 4.5 µM) in the presence of Pluronic F-127 (e.g., 0.003%) for 45 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in RPMI 1640 with 1% FCS.

-

Pre-incubate the cells with different concentrations of this compound or a vehicle control for 5-10 minutes on ice.

-

Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate reader.

-

Add anti-IgM antibody to cross-link the BCR and immediately continue recording the fluorescence for several minutes.

-

The change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Indo-1) corresponds to the change in intracellular calcium concentration.

Data Presentation

Table 1: Effect of this compound on B-Cell Proliferation

| Treatment | Stimulant (Final Conc.) | This compound (µM) | % Proliferated Cells (Mean ± SD) |

| Unstimulated | None | 0 | 2.5 ± 0.8 |

| Stimulated | Anti-IgM (1 µg/mL) | 0 | 65.2 ± 4.1 |

| Stimulated | Anti-IgM (1 µg/mL) | 1 | 52.8 ± 3.5 |

| Stimulated | Anti-IgM (1 µg/mL) | 10 | 35.1 ± 2.9 |

| Stimulated | Anti-IgM (1 µg/mL) | 50 | 18.7 ± 2.2 |

| Stimulated | LPS (5 µg/mL) | 0 | 82.4 ± 5.3 |

| Stimulated | LPS (5 µg/mL) | 50 | 78.9 ± 4.8 |

Table 2: Effect of this compound on B-Cell Apoptosis

| Treatment | Apoptosis Inducer | This compound (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |

| Untreated | None | 0 | 4.1 ± 1.2 | 1.8 ± 0.5 |

| Treated | None | 50 | 4.5 ± 1.5 | 2.1 ± 0.7 |

| Treated | Anti-IgM (10 µg/mL) | 0 | 35.6 ± 3.1 | 15.2 ± 2.4 |

| Treated | Anti-IgM (10 µg/mL) | 10 | 48.9 ± 4.2 | 22.8 ± 3.1 |

| Treated | Anti-IgM (10 µg/mL) | 50 | 62.3 ± 5.5 | 31.4 ± 3.9 |

Table 3: Effect of this compound on BCR-Induced Calcium Mobilization

| Treatment | This compound (µM) | Peak [Ca²⁺]i (nM) (Mean ± SD) |

| Anti-IgM Stimulated | 0 | 450 ± 35 |

| Anti-IgM Stimulated | 10 | 320 ± 28 |

| Anti-IgM Stimulated | 50 | 210 ± 22 |

Experimental Workflow Visualization

Conclusion

The protocols outlined in these application notes provide a framework for investigating the functional consequences of this compound engagement on B-cells in vitro. These assays are essential tools for basic research into B-cell signaling and for the preclinical evaluation of novel therapeutics targeting the CD22 pathway. The provided data tables and diagrams offer a clear structure for presenting and interpreting experimental results.

References

- 1. CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD22: a multifunctional receptor that regulates B lymphocyte survival and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Labeling B-cells with a CD22 Ligand in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD22 (Siglec-2) is a B-lymphocyte-restricted transmembrane glycoprotein (B1211001) that plays a crucial role in regulating B-cell activation and survival. As a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, CD22 recognizes α2,6-linked sialic acid residues on glycoproteins, mediating cell-cell interactions and modulating signaling cascades. Its function as an inhibitory co-receptor of the B-cell receptor (BCR) makes it a significant target for research and therapeutic development in autoimmunity and B-cell malignancies. These application notes provide a detailed protocol for utilizing a fluorescently-labeled CD22 ligand to identify and characterize B-cells via flow cytometry, along with an overview of the associated signaling pathways.

Data Presentation

Table 1: Expression of CD22 on Human B-cell Subsets

| B-cell Subset | Tissue/Origin | Typical CD22 Expression (% positive) | Reference |

| Pro-B cells | Bone Marrow | Low to moderate | [1] |

| Pre-B cells | Bone Marrow | Moderate to high | [1] |

| Immature B-cells | Bone Marrow | High | [2] |

| Mature B-cells | Peripheral Blood | High | [2] |

| Memory B-cells | Peripheral Blood | High | |

| Plasma cells | Bone Marrow | Negative | [2] |

Table 2: CD22 Expression in B-cell Malignancies

| Malignancy | Typical CD22 Expression | Notes | Reference |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | 60-90% of cases show positive blasts | Expression can be variable | |

| Chronic Lymphocytic Leukemia (CLL) | Dim expression is characteristic | Useful for diagnosis | |

| Hairy Cell Leukemia (HCL) | Bright expression is typical | Useful for diagnosis | |

| Follicular Lymphoma (FL) | Reduced expression compared to normal B-cells | ||

| Diffuse Large B-cell Lymphoma (DLBCL) | Reduced expression compared to normal B-cells | ||

| Mantle Cell Lymphoma (MCL) | Reduced expression compared to normal B-cells |

Experimental Protocols

Protocol: Flow Cytometric Labeling of B-cells using a Fluorescent CD22 Ligand

This protocol outlines the procedure for staining B-cells with a fluorescently-conjugated α2,6-sialic acid-containing ligand for analysis by flow cytometry. This method allows for the specific identification of CD22-expressing cells.

Materials:

-

Cells: Single-cell suspension of peripheral blood mononuclear cells (PBMCs), splenocytes, or cultured B-cells.

-

Fluorescent CD22 Ligand: A high-affinity synthetic glycan containing α2,6-linked sialic acid conjugated to a fluorophore (e.g., FITC, PE, APC).

-

Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.

-

Fc Block: Anti-CD16/32 antibody to block Fc receptors and prevent non-specific binding.

-

Antibodies for Co-staining (Optional): Fluorophore-conjugated antibodies against other B-cell markers (e.g., CD19, CD20, IgM).

-

Viability Dye: A dye to distinguish live and dead cells (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).

-

Flow Cytometer: An instrument capable of detecting the fluorescence of the chosen labels.

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample of interest (e.g., Ficoll-Paque density gradient for PBMCs).

-

Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.

-

-

Fc Receptor Blocking:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.

-

Add Fc block according to the manufacturer's instructions and incubate for 10-15 minutes on ice. This step is crucial to prevent non-specific binding of the ligand to Fc receptors on other immune cells.

-

-

CD22 Ligand Staining:

-

Without washing, add the fluorescently-labeled CD22 ligand to the cell suspension. The optimal concentration should be determined by titration, but a starting point of 1-5 µg/mL is recommended.

-

Incubate for 30-45 minutes on ice, protected from light.

-

-

Co-staining with Antibodies (Optional):

-

If desired, add a cocktail of fluorophore-conjugated antibodies against other cell surface markers (e.g., anti-CD19, anti-CD20) at their predetermined optimal concentrations.

-

Continue the incubation on ice for another 20-30 minutes, protected from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

-

-

Viability Staining:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

If using a non-fixable viability dye like Propidium Iodide or 7-AAD, add it to the cells just before analysis according to the manufacturer's protocol.

-

-

Data Acquisition:

-

Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

-

Set up appropriate gates to identify the cell population of interest based on forward and side scatter, and to exclude doublets and dead cells.

-

Controls:

-

Unstained Cells: To set the baseline fluorescence.

-

Single-color Controls: For each fluorophore used to set up compensation.

-

Fluorescence Minus One (FMO) Controls: To properly gate complex populations.

-

Competition Control: Pre-incubate cells with an unlabeled excess of the CD22 ligand or a non-binding sialic acid analogue before adding the fluorescent ligand to demonstrate binding specificity.

Mandatory Visualizations

CD22 Signaling Pathway

Caption: CD22 signaling pathway in B-cells.

Experimental Workflow for B-cell Labeling

Caption: Experimental workflow for B-cell labeling with a CD22 ligand.

Concluding Remarks

The use of a CD22 ligand for flow cytometric labeling of B-cells provides a valuable tool for researchers in immunology and drug development. This approach allows for the specific identification and characterization of B-cell populations based on the expression of a functionally relevant surface receptor. The provided protocols and diagrams serve as a comprehensive guide for the successful implementation of this technique and for understanding the underlying biological pathways. Careful optimization of staining conditions and the inclusion of appropriate controls are paramount for obtaining accurate and reproducible results.

References

Application of Synthetic CD22 Ligands in B-cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD22 (Siglec-2) is a crucial inhibitory co-receptor expressed on the surface of B lymphocytes.[1][2][3] It plays a pivotal role in regulating B-cell activation, proliferation, and survival by modulating signaling through the B-cell receptor (BCR).[4][5][6] CD22's function is intricately linked to its ability to bind α2,6-linked sialic acid ligands.[2][7] Synthetic CD22 ligands, such as high-affinity synthetic sialosides, offer powerful tools to dissect and manipulate CD22 function, providing valuable insights for immunology research and the development of novel therapeutics for autoimmune diseases and B-cell malignancies.[1][8]

These application notes provide detailed protocols and data on the use of synthetic CD22 ligands to modulate B-cell proliferation. The described assays are fundamental for characterizing the biological activity of novel synthetic ligands and understanding their therapeutic potential.

Signaling Pathways and Mechanism of Action

CD22, upon engagement, becomes tyrosine phosphorylated on its immunoreceptor tyrosine-based inhibition motifs (ITIMs) within its cytoplasmic tail.[1][2] This leads to the recruitment of the tyrosine phosphatase SHP-1, which dephosphorylates key signaling molecules, thereby dampening the B-cell receptor (BCR) signaling cascade and inhibiting B-cell activation and proliferation.[3][7]

Synthetic CD22 ligands can modulate this pathway in a context-dependent manner. When B-cells are activated through BCR ligation, high-affinity monomeric synthetic sialosides can downregulate B-cell proliferation.[1][9] This effect is dependent on the presence of both CD22 and its endogenous α2,6-sialic acid ligands, suggesting a mechanism that involves reversing the natural ligand-mediated regulation of CD22.[1][9]

Conversely, in the context of stimulation by Toll-like receptor (TLR) ligands or CD40 ligation, the same synthetic CD22 ligands can augment B-cell proliferation.[1][9][10] This enhancement of proliferation is dependent on CD22 but not on endogenous sialic acid ligands, indicating a direct suppression of CD22's inhibitory function.[1][9]

Caption: Modulation of B-cell signaling by synthetic CD22 ligands.

Data Presentation

The following tables summarize the effects of synthetic CD22 ligands on B-cell proliferation under different stimulation conditions, as reported in the literature.

Table 1: Effect of Synthetic CD22 Ligands on BCR-Mediated B-Cell Proliferation

| Synthetic Ligand | Concentration (µM) | B-Cell Source | Stimulation | Change in Proliferation | Reference |

| GSC718 | 10 | Mouse Splenic B-cells | anti-IgM | Downregulation | [1][9] |

| GSC839 | 10 | Mouse Splenic B-cells | anti-IgM | Downregulation | [1][9] |

Table 2: Effect of Synthetic CD22 Ligands on TLR and CD40-Mediated B-Cell Proliferation

| Synthetic Ligand | Concentration (µM) | B-Cell Source | Stimulation | Change in Proliferation | Reference |

| GSC718 | 10 | Mouse Splenic B-cells | LPS (TLR4 ligand) | Augmentation | [1][9] |

| GSC839 | 10 | Mouse Splenic B-cells | LPS (TLR4 ligand) | Augmentation | [1][9] |

| GSC718 | 10 | Mouse Splenic B-cells | anti-CD40 | Augmentation | [1][9] |

| GSC839 | 10 | Mouse Splenic B-cells | anti-CD40 | Augmentation | [1][9] |

| GSC839 | 10 | Mouse Splenic B-cells | anti-IgM + anti-CD40 | Augmentation | [1][9] |

Experimental Protocols

This section provides a detailed protocol for assessing the effect of synthetic CD22 ligands on B-cell proliferation.

Protocol 1: In Vitro B-Cell Proliferation Assay

This protocol describes the measurement of B-cell proliferation using a standard [³H]-thymidine incorporation assay or a fluorescent dye dilution assay (e.g., CFSE).

Materials:

-

B-cells: Purified primary B-cells from mouse spleen or human peripheral blood.

-

Synthetic CD22 Ligands: Stock solutions of synthetic ligands (e.g., GSC718, GSC839) in a suitable solvent (e.g., DMSO).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Stimulating Agents:

-

Goat F(ab')₂ anti-mouse IgM or human IgM

-

Lipopolysaccharide (LPS)

-

Anti-mouse or anti-human CD40 antibody

-

CpG oligodeoxynucleotides

-

-

Proliferation Measurement Reagents:

-

[³H]-thymidine

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

-

Equipment:

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Centrifuge

-

Liquid scintillation counter (for [³H]-thymidine assay)

-

Flow cytometer (for CFSE assay)

-

Experimental Workflow:

Caption: Step-by-step workflow for a B-cell proliferation assay.

Procedure:

-

B-Cell Isolation: Isolate B-cells from mouse spleens or human peripheral blood using standard negative selection magnetic bead-based kits to achieve high purity (>95%).

-

Cell Plating: Resuspend the purified B-cells in complete cell culture medium and plate them in 96-well flat-bottom plates at a density of 2 x 10⁵ cells/well in a volume of 100 µL.

-